molecular formula C11H12N4 B2513612 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine CAS No. 1144509-54-5

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine

Cat. No.: B2513612
CAS No.: 1144509-54-5
M. Wt: 200.245
InChI Key: JWPMBZWAQDWVQI-NTUHNPAUSA-N
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Description

Scientific Research Applications

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine has several scientific research applications:

Safety and Hazards

The safety data sheet for “4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine” suggests that any clothing contaminated by the product should be immediately removed and the area should be evacuated .

Preparation Methods

The synthesis of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine typically involves the reaction of 4-methylimidazole with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine can be compared with other imidazole derivatives such as:

These compounds share the imidazole core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in terms of its chemical properties and applications.

Properties

IUPAC Name

1-[(E)-benzylideneamino]-4-methylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-9-8-15(11(12)14-9)13-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,12,14)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPMBZWAQDWVQI-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)N)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=N1)N)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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